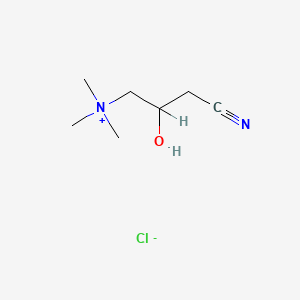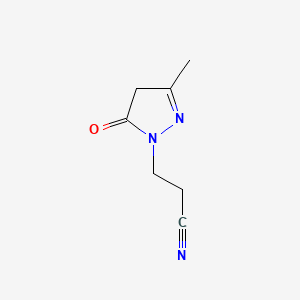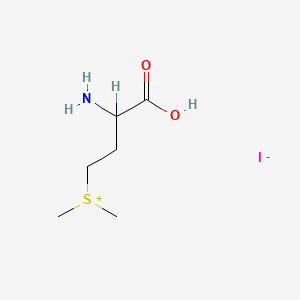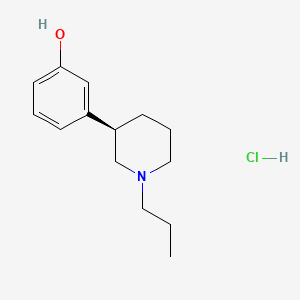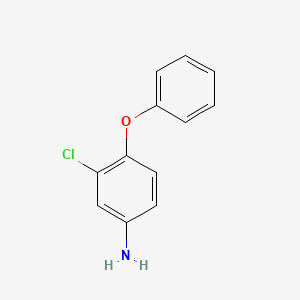
3-Chloro-4-phenoxyaniline
説明
3-Chloro-4-phenoxyaniline is a chemical compound with the molecular formula C12H10ClNO and a molecular weight of 219.67 . It is used in various laboratory experiments and research, particularly in the field of materials science.
Molecular Structure Analysis
The molecular structure of 3-Chloro-4-phenoxyaniline consists of a benzene ring with a chlorine atom and an amino group attached to it. This structure is further connected to another benzene ring through an oxygen atom .科学的研究の応用
Crystal Structure Analysis
3-Chloro-4-phenoxyaniline, as a derivative of 4-phenoxyaniline, has been studied in the context of crystal structures. Dey and Desiraju (2004) explored the isomorphism of 4-phenoxyaniline derivatives, including chloro and other halogenated forms, highlighting their significance in structural chemistry (Dey & Desiraju, 2004).
Pharmacological Effects of Related Compounds
Chlorogenic Acid (CGA), a phenolic acid structurally related to 3-Chloro-4-phenoxyaniline, exhibits various biological and pharmacological effects. Naveed et al. (2018) emphasize CGA's therapeutic roles, including antioxidant, hepatoprotective, and anti-inflammatory activities, which could have parallels in 3-Chloro-4-phenoxyaniline research (Naveed et al., 2018).
Analytical Chemistry Applications
Granata and Argyropoulos (1995) used a related compound, 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane, for quantitative NMR analysis of lignins. This indicates potential applications of 3-Chloro-4-phenoxyaniline in analytical chemistry, particularly in NMR spectroscopy (Granata & Argyropoulos, 1995).
Electrochemical and Spectroscopic Characterization
Shahzad et al. (2014) explored the electrochemical and spectroscopic properties of chlorohydroxyanilines, compounds closely related to 3-Chloro-4-phenoxyaniline. Their work demonstrates the potential of such compounds in developing rechargeable batteries and biosensors (Shahzad et al., 2014).
Environmental Chemistry and Electro-oxidation
Song et al. (2010) studied the electrochemical oxidation of chlorinated phenols, including 4-chloro-3-methyl phenol. The findings suggest that 3-Chloro-4-phenoxyaniline could have applications in environmental chemistry, particularly in water treatment and pollutant degradation processes (Song et al., 2010).
Safety And Hazards
特性
IUPAC Name |
3-chloro-4-phenoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO/c13-11-8-9(14)6-7-12(11)15-10-4-2-1-3-5-10/h1-8H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFJFBKCMYYAWHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=C(C=C2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80277571 | |
| Record name | 3-CHLORO-4-PHENOXYANILINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80277571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-phenoxyaniline | |
CAS RN |
5335-29-5 | |
| Record name | 3-CHLORO-4-PHENOXYANILINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2914 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-CHLORO-4-PHENOXYANILINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80277571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



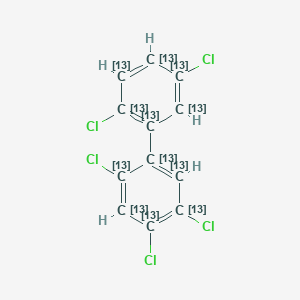
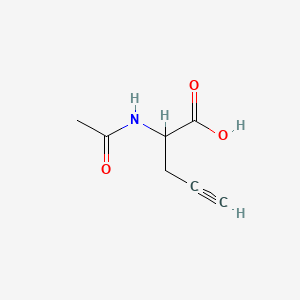
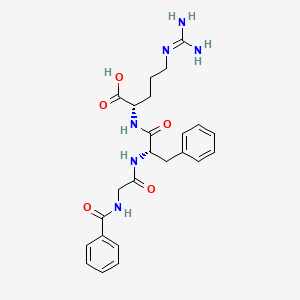
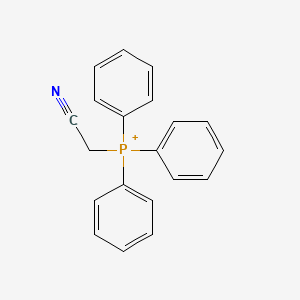
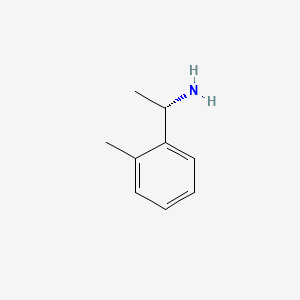
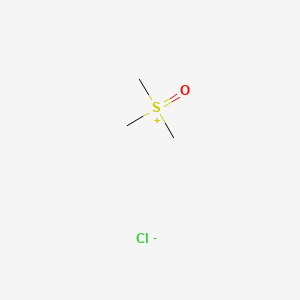
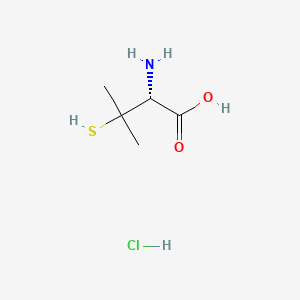
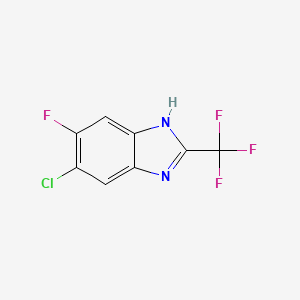
![1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B1346067.png)

